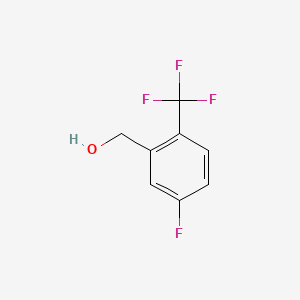
5-氟-2-(三氟甲基)苯甲醇
描述
5-Fluoro-2-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C8H6F4O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position.
科学研究应用
Chemistry: 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique properties can impart desirable characteristics such as increased chemical resistance and thermal stability .
作用机制
Target of Action
It is known that similar compounds can have an impact on the respiratory system .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, reactions at the benzylic position can lead to the formation of different products, which can have downstream effects on various biochemical pathways .
Result of Action
It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Spillage is unlikely to penetrate soil . These factors can influence how the compound interacts with its targets and the overall effectiveness of its action.
生化分析
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate aromatic aldehydes as substrates for yeast alcohol dehydrogenase
Cellular Effects
The effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group in the compound can significantly alter the biological characteristics of natural products, thereby impacting cellular processes .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects through various mechanisms. It can participate in free radical reactions, nucleophilic substitutions, and oxidation processes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, which are essential for understanding the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, the compound has been shown to cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
5-Fluoro-2-(trifluoromethyl)benzyl alcohol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The presence of the trifluoromethyl group can significantly influence the metabolic cascade of chemical events, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol within cells and tissues are influenced by various factors. The compound’s low water solubility suggests that it is not likely to be highly mobile in the environment . Understanding the transporters and binding proteins that interact with this compound is crucial for determining its localization and accumulation within cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves the introduction of the fluorine and trifluoromethyl groups onto a benzyl alcohol precursor. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or the use of alternative reducing agents that are more suitable for large-scale operations. The choice of method depends on factors like yield, purity, and environmental considerations .
化学反应分析
Types of Reactions:
Oxidation: 5-Fluoro-2-(trifluoromethyl)benzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Fluoro-2-(trifluoromethyl)benzaldehyde, 5-Fluoro-2-(trifluoromethyl)benzoic acid
Reduction: Various benzyl alcohol derivatives
Substitution: Substituted benzyl alcohols with different functional groups.
相似化合物的比较
- 2-(Trifluoromethyl)benzyl alcohol
- 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
- 5-Chloro-2-(trifluoromethyl)benzyl alcohol
Comparison: Compared to similar compounds, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethyl groups. This positioning can significantly influence the compound’s reactivity, stability, and interaction with biological targets. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s metabolic stability and resistance to enzymatic degradation .
属性
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUJWYLCSOJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372145 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238742-82-0 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 238742-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


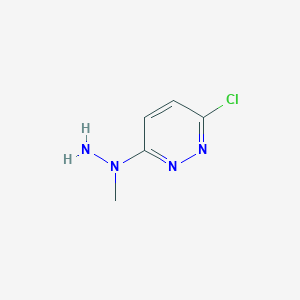

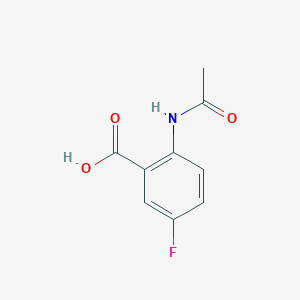

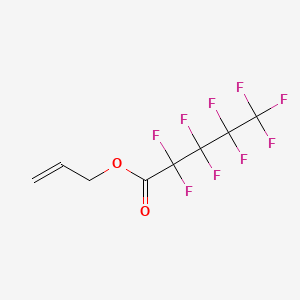
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
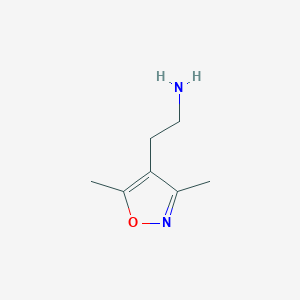
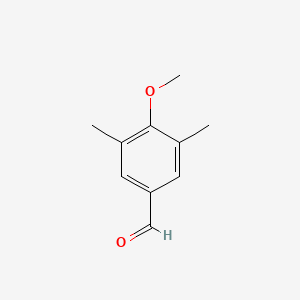
![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)
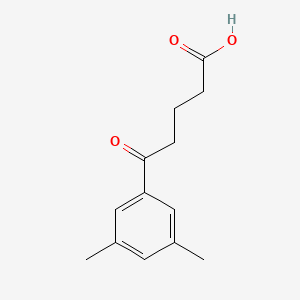

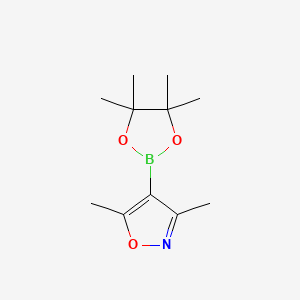
![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)

